molecular formula C23H35N3O B5977508 [9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-methylpiperidin-4-yl)methanone

[9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-methylpiperidin-4-yl)methanone

Cat. No.: B5977508
M. Wt: 369.5 g/mol
InChI Key: LXKQNJBHWAYIQV-UHFFFAOYSA-N
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Description

[9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-methylpiperidin-4-yl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic structure, which includes a diazaspirodecane core and a piperidine moiety. The presence of a methylphenyl group further adds to its chemical diversity, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-methylpiperidin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Diazaspirodecane Core: This step involves the cyclization of appropriate diamine precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the spirocyclic intermediate.

    Attachment of the Methylphenyl Group: The final step involves the alkylation of the spirocyclic compound with a methylphenyl halide, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-methylpiperidin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-methylpiperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, and its mechanism of action is a subject of ongoing research.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.

Mechanism of Action

The mechanism of action of [9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-methylpiperidin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological activity. Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-(1-methylpiperidin-4-yl)methanone stands out due to its spirocyclic structure and the presence of both diazaspirodecane and piperidine moieties

Properties

IUPAC Name

[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-methylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c1-19-5-3-6-20(15-19)16-25-11-4-9-23(17-25)10-14-26(18-23)22(27)21-7-12-24(2)13-8-21/h3,5-6,15,21H,4,7-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKQNJBHWAYIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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